ISA1 Increases Transmembrane Iodide Gradient 4.5-Fold in NIS-Expressing HEK293 and FRTL-5 Cells
The target compound, ISA1, was the first molecule discovered to significantly enhance iodide retention in NIS-expressing cells. In the absence of ISA1, radioiodide is rapidly effluxed, limiting therapeutic efficacy. In a direct experimental assay, the addition of ISA1 increased the transmembrane iodide concentration gradient up to 4.5-fold compared to an untreated baseline in both hNIS-HEK293 and FRTL-5 cell lines [1].
| Evidence Dimension | Transmembrane iodide concentration gradient |
|---|---|
| Target Compound Data | Up to 4.5-fold increase over baseline |
| Comparator Or Baseline | Untreated control (baseline iodide gradient without compound) |
| Quantified Difference | +4.5-fold increase |
| Conditions | HEK293 cells stably transfected with human NIS cDNA (hNIS-HEK293) and rat thyroid-derived FRTL-5 cells; radioiodide uptake assay. |
Why This Matters
This 4.5-fold enhancement is the defining functional benchmark for this compound class; any potential substitute must match or exceed this specific magnitude of effect to serve as a valid replacement in NIS research protocols.
- [1] Lecat-Guillet, N., & Ambroise, Y. (2008). Enhanced iodide sequestration by 3-biphenyl-5,6-dihydroimidazo[2,1-b]thiazole in sodium/iodide symporter (NIS)-expressing cells. ChemMedChem, 3(8), 1211-1216. DOI: 10.1002/cmdc.200800052 View Source
